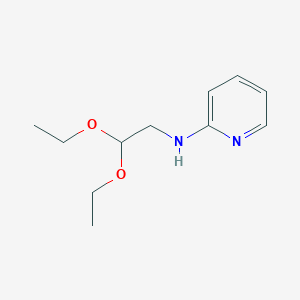

N-(2,2-Diethoxyethyl)pyridine-2-amine

Description

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)pyridin-2-amine |

InChI |

InChI=1S/C11H18N2O2/c1-3-14-11(15-4-2)9-13-10-7-5-6-8-12-10/h5-8,11H,3-4,9H2,1-2H3,(H,12,13) |

InChI Key |

XNTNXLLYUNAQFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CNC1=CC=CC=N1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(2,2-Diethoxyethyl)pyridine-2-amine and analogous pyridine-2-amine derivatives:

Key Comparisons:

Structural Complexity :

- The diethoxyethyl group in the target compound introduces steric bulk and ether functionalities, contrasting with simpler alkyl (e.g., N-butyl) or aryl (e.g., N-benzyl) substituents. This enhances its solubility in polar solvents compared to purely hydrophobic analogs like N-p-tolylpyridin-2-amine .

- Compared to 4-ethoxypyridin-2-amine, the ethoxy group’s position (C2 vs. C4) significantly alters hydrogen-bonding patterns and crystallographic behavior .

Synthetic Routes :

- The target compound is synthesized via reductive amination using NaBH₄, as seen in sulfonamide precursor synthesis . In contrast, N-alkyl/aryl derivatives (e.g., N-butyl) are typically prepared via Goldberg reactions involving 2-bromopyridine and amines .

Physicochemical Properties :

- The diethoxyethyl group lowers the compound’s basicity (pKa ≈ 5.67) compared to N-methylpyridin-2-amine (pKa ~7–8) due to electron-donating ethoxy groups stabilizing the protonated form .

- Thiazolyl-pyridin-2-amine derivatives exhibit markedly higher molecular weights (~300–400 g/mol) and biological activity (e.g., antimicrobial), underscoring the impact of heterocyclic substituents .

Applications: While the target compound is primarily an intermediate, analogs like 2,2'-dipyridylamine find use as chelating ligands or pharmaceutical impurities . N-[2-(Dimethylamino)ethyl]pyridin-2-amine is employed in catalysis, highlighting the role of tertiary amines in coordination chemistry .

Research Findings and Data

- Antimicrobial Activity : Thiazolyl-pyridin-2-amine derivatives with fluorobiphenyl groups showed MIC values of 2–4 µg/mL against S. aureus, outperforming simpler alkyl/aryl analogs .

- Catalytic Utility : Bis(2-picolyl)amine ligands, synthesized via two-step reactions, demonstrated high efficacy in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

- Crystallography : 4-Ethoxypyridin-2-amine forms hydrogen-bonded dimers in its crystal lattice, a feature absent in the target compound due to its flexible diethoxy chain .

Preparation Methods

Alkylation of 2-Aminopyridine

A direct method involves the alkylation of 2-aminopyridine with 2-bromo-1,1-diethoxyethane under basic conditions. This reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl bromide.

Procedure :

-

Reactants : 2-Aminopyridine (1.0 equiv), 2-bromo-1,1-diethoxyethane (1.2 equiv), K2CO3 (2.0 equiv).

-

Solvent : Anhydrous acetonitrile.

-

Conditions : Reflux at 80°C for 12 hours under nitrogen.

-

Workup : Filtration, solvent removal, and purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Mechanistic Analysis :

The base deprotonates the amine, enhancing its nucleophilicity. Steric hindrance from the diethoxyethyl group slightly reduces reaction efficiency, necessitating excess alkylating agent.

Reductive Amination Approach

Reaction of Pyridine-2-carbaldehyde with Diethoxyethylamine

This two-step method involves imine formation followed by reduction:

Step 1: Imine Formation

-

Reactants : Pyridine-2-carbaldehyde (1.0 equiv), 2,2-diethoxyethylamine (1.1 equiv).

-

Catalyst : Acetic acid (10 mol%).

-

Conditions : Reflux in toluene for 6 hours.

-

Intermediate : N-(2,2-Diethoxyethyl)pyridine-2-imine.

Step 2: Reduction

-

Reducing Agent : Sodium cyanoborohydride (1.5 equiv).

-

Solvent : Methanol.

-

Conditions : Room temperature, 4 hours.

Advantages :

-

Avoids harsh alkylation conditions.

-

Tolerates functional groups sensitive to strong bases.

Copper-Catalyzed Coupling (Goldberg Reaction)

Ullmann-Type Coupling

A modified Goldberg reaction couples 2-bromopyridine with 2,2-diethoxyethylamine using a copper catalyst:

Procedure :

-

Reactants : 2-Bromopyridine (1.0 equiv), 2,2-diethoxyethylamine (1.5 equiv), CuI (10 mol%), phenanthroline (20 mol%).

-

Base : Cs2CO3 (2.0 equiv).

-

Solvent : DMSO at 100°C for 24 hours.

Key Observations :

-

Ligand-assisted catalysis improves reaction efficiency.

-

Polar aprotic solvents (e.g., DMSO) enhance copper solubility and reactivity.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 65–72 | 12 h | Simple setup, commercially available reagents |

| Reductive Amination | 58–64 | 10 h | Functional group tolerance |

| Copper-Catalyzed Coupling | 70–75 | 24 h | High selectivity, scalable |

Trade-offs :

-

Nucleophilic Substitution : Rapid but requires stoichiometric base.

-

Reductive Amination : Mild conditions but involves multiple steps.

-

Copper Catalysis : High yield but longer reaction time.

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 89–91°C (lit. 90°C).

Applications and Derivatives

N-(2,2-Diethoxyethyl)pyridine-2-amine serves as a precursor for:

-

Anticancer Agents : Functionalization at the amine group yields kinase inhibitors.

-

Ligands in Catalysis : Chelates transition metals in cross-coupling reactions.

Challenges and Optimization Strategies

-

Moisture Sensitivity : The diethoxyethyl group hydrolyzes under acidic conditions. Storage under anhydrous K2CO3 is recommended.

-

Scale-up Issues : Copper-catalyzed methods require efficient ligand recovery for industrial use.

Q & A

What are the established synthetic routes for N-(2,2-Diethoxyethyl)pyridine-2-amine in academic research?

This compound is synthesized via multi-step reactions, often involving nucleophilic substitution or reductive amination. Key methodologies include:

Key Insight : The choice of solvent (e.g., toluene for prolonged reflux) and catalysts (e.g., CuI/Phen) significantly impacts yield. Multi-step syntheses often require intermediate purification via prep TLC or column chromatography .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Characterization relies on a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS):

| Technique | Data Obtained | Application | Example (Reference) |

|---|---|---|---|

| ¹H NMR | Chemical shifts (δ 1.34–8.74 ppm), coupling constants (J values) | Confirms substituent arrangement | δ 8.74 (s, 1H), δ 3.41–3.12 (m, 10H) |

| MS (ESI+) | Molecular ion peaks (m/z) | Verifies molecular weight | m/z 562 [M + H]⁺ |

| HRMS | Exact mass determination | Validates empirical formula | Not explicitly reported in evidence |

Methodological Note : Impurities in intermediates (e.g., from incomplete cyclization) may require iterative purification and spectral cross-validation .

How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Catalyst Screening : CuI/Phen systems enhance coupling efficiency in Goldberg reactions (88% yield vs. non-catalytic methods) .

- Reaction Time : Prolonged reflux (48 hours vs. shorter durations) improves conversion in toluene-based systems .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) facilitate nucleophilic substitutions, while toluene minimizes side reactions during cyclization .

Data-Driven Approach : Use design of experiments (DoE) to test variables like temperature, stoichiometry, and catalyst loading.

What strategies are recommended for resolving contradictions in spectral data during the characterization of intermediates?

- Purification : Prep TLC (as in ) or silica gel chromatography removes side products that skew NMR/MS data.

- Alternative Techniques : Use ¹³C NMR or 2D-COSY to resolve overlapping proton signals in complex mixtures.

- Cross-Validation : Compare experimental HRMS data with computational predictions (e.g., PubChem or SciFinder) .

Case Study : In , prep TLC resolved a ¹H NMR discrepancy (δ 7.04 vs. δ 7.18) caused by residual starting material.

What are the critical challenges in isolating and purifying this compound during complex multi-step reactions?

- Low Solubility : Intermediate oils (e.g., red-brown residue in ) may require derivatization for crystallization.

- Side Reactions : Over-reduction (e.g., NaBH₄ generating undesired alcohols) or premature cyclization can occur without strict temperature control.

- Scale-Up Limitations : Prep TLC is effective for milligram-scale purification but impractical for larger batches; switch to flash chromatography .

How can mechanistic studies be designed to elucidate the formation pathway of this compound in catalytic reactions?

- Isotope Labeling : Use deuterated solvents or ¹⁵N-labeled amines to track proton transfer steps.

- Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.

- Computational Modeling : Density functional theory (DFT) can predict transition states, as demonstrated in chromium complex syntheses .

Advanced Insight : Mechanistic studies in used ESI-MS and UV-vis spectroscopy to confirm intermediate oxidation states, a strategy adaptable to amine syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.